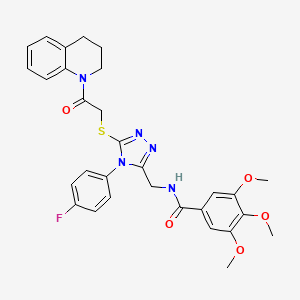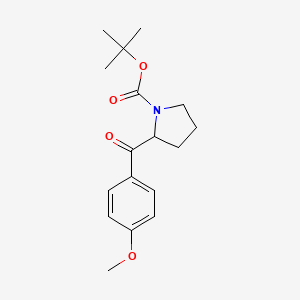![molecular formula C21H19ClFN5OS B2691574 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-26-2](/img/structure/B2691574.png)
5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C21H19ClFN5OS and its molecular weight is 443.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of related compounds to 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol have been widely explored for their potential pharmacological activities. For instance, Tozkoparan et al. (2004) synthesized a series of thiazolo[3,2-b]-1,2,4-triazole derivatives, showcasing the methodology for synthesizing complex structures that could provide a foundational approach for the synthesis of the specified compound (Tozkoparan, Gökhan, Kuepeli, Yeşilada, & Ertan, 2004).
Antimicrobial Activities
Research into 1,2,4-triazole derivatives, similar in structure to the specified compound, has indicated promising antimicrobial activities. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial properties, suggesting that similar compounds could possess significant antimicrobial efficacy (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antifungal Potential
The solubility and partitioning processes in biologically relevant solvents of a novel antifungal compound from the 1,2,4-triazole class were studied by Volkova, Levshin, and Perlovich (2020), highlighting the importance of physicochemical properties in the development of antifungal agents. This research could provide insights into the development of antifungal applications for the specified compound (Volkova, Levshin, & Perlovich, 2020).
Structural Characterization and Biological Activities
The structural characterization of isostructural compounds related to the specified molecule has been detailed by Kariuki, Abdel-Wahab, and El‐Hiti (2021), where synthesis and crystal structure analysis were performed. Such studies are crucial for understanding the molecular interactions and potential biological activities of these compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Anti-Inflammatory and Analgesic Properties
Additionally, the anti-inflammatory and analgesic properties of thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their Michael addition products have been explored, indicating potential therapeutic applications for related compounds (Tozkoparan, Kılcıgilb, Ertanb, Ertana, Kelicen, & Demirdamar, 1999).
properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN5OS/c22-15-2-1-3-17(12-15)26-8-10-27(11-9-26)18(14-4-6-16(23)7-5-14)19-20(29)28-21(30-19)24-13-25-28/h1-7,12-13,18,29H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTNMILQXJRIDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC=N5)S4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2691496.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2691500.png)
![1-Benzofuran-2-yl[5-(2,4-dichlorophenyl)-2-furyl]methanone](/img/structure/B2691501.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(picolinamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2691505.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2691506.png)


![4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2691510.png)

